molecular formula C9H18ClNO3 B13052673 Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hcl

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hcl

Cat. No.: B13052673
M. Wt: 223.70 g/mol
InChI Key: DJBAWZAJQCERTC-WLYNEOFISA-N
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Description

Positional Isomerism

  • Methyl morpholine-2-carboxylates : Derivatives like (R)-methyl morpholine-2-carboxylate hydrochloride (C$$6$$H$${12}$$ClNO$$_3$$) feature the ester group at position 2, altering electronic and steric properties compared to position 3 substitutions.
  • Methyl morpholine-3-carboxylates : The target compound’s carboxylate at position 3 enhances hydrogen-bonding potential, influencing solubility and reactivity.

Substituent Variability

  • Alkyl groups : Replacing the isopropyl group with methyl (e.g., Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride) reduces steric bulk, affecting conformational flexibility.
  • Aromatic vs. aliphatic esters : Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate demonstrates how non-morpholine backbones with similar substituents diverge in reactivity.

Stereochemical Influence

  • The (2S,3R) configuration dictates three-dimensional interactions, contrasting with enantiomers like (2R,3S)-configured analogs. Such differences impact biological activity and crystallization behavior.

Table 3: Structural Comparison with Morpholine Derivatives

Compound Substituents Configuration Molecular Formula
Target compound 2-isopropyl, 3-COOCH$$_3$$ (2S,3R) C$${10}$$H$${20}$$ClNO$$_3$$
Methyl (2R,3S)-2-methyl analog 2-methyl, 3-COOCH$$_3$$ (2R,3S) C$$7$$H$${14}$$ClNO$$_3$$
(R)-Methyl morpholine-3-carboxylate 3-COOCH$$_3$$ (R) C$$6$$H$${11}$$NO$$_3$$
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate Oxirane backbone N/A C$$9$$H$${16}$$O$$_3$$

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

methyl (2S,3R)-2-propan-2-ylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-6(2)8-7(9(11)12-3)10-4-5-13-8;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1

InChI Key

DJBAWZAJQCERTC-WLYNEOFISA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](NCCO1)C(=O)OC.Cl

Canonical SMILES

CC(C)C1C(NCCO1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Foundations

The preparation generally follows these key steps:

A closely related approach is seen in the preparation of 2,3-disubstituted succinic acid derivatives and their esters, which are precursors to morpholine derivatives.

Detailed Preparation from Succinate Precursors

A patent (CN101811983B) describes the preparation of 2,3-di-isopropyl succinic acid derivatives via hydrolysis and esterification steps, which can be adapted for the morpholine derivative synthesis:

  • Hydrolysis and Decarboxylation: Using 60-90% sulfuric acid at temperatures ranging from room temperature to 170°C to convert cyano diethyl succinate derivatives to 2,3-di-isopropyl succinic acid.
  • Esterification: Reacting the succinic acid with methanol or other alcohols under acidic reflux to form the corresponding methyl esters.
  • Cyclization: The formation of the morpholine ring can be achieved by intramolecular nucleophilic substitution involving amino and hydroxyl groups on the succinate backbone.

Example Process Parameters:

Step Conditions Notes
Hydrolysis 60-90% H2SO4, 25–170°C Converts cyano diethyl succinate to succinic acid
Esterification Methanol, reflux, acid catalyst (e.g., H2SO4) Forms methyl ester derivative
Cyclization Basic conditions, e.g., K2CO3, room temp to 50°C Intramolecular ring closure to form morpholine
Salt Formation HCl addition, room temperature Forms hydrochloride salt for isolation

Methylation and Cyclization via Sulfonium Salt Intermediate

A process described in patent ZA200005302B for related methyl (2S)-2-[3R)-3-(N-[tert-butyloxycarbonyl]amino)-2-oxopyrrolidin-1-yl]propionate involves:

  • Methylation: Using trimethyloxonium tetrafluoroborate in solvents like dichloromethane or acetonitrile at low temperatures (-40°C to ambient) to methylate the precursor.
  • Cyclization: Under basic conditions (e.g., potassium carbonate), the intermediate undergoes cyclization to form the desired ring system.
  • Telescoping: The methylation and cyclization steps can be performed sequentially in the same reaction vessel without isolation of intermediates, improving efficiency for scale-up.

This method emphasizes careful control of reagent equivalents and temperature to optimize yield and stereoselectivity.

Purification and Characterization

  • Crystallization: The product is often crystallized from solvent mixtures such as dichloromethane/isohexane or tetrahydrofuran/esters to obtain pure crystalline hydrochloride salt.
  • Spectroscopic Analysis: NMR, IR, and mass spectrometry are employed to confirm structure and purity.
  • Typical Spectral Data: (From related compounds)
    • MS (EI): Molecular ion peaks consistent with expected molecular weight minus typical fragments.
    • IR: Characteristic ester carbonyl stretch (~1700 cm^-1), N-H stretches, and morpholine ring vibrations.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Starting Material Chiral amino acid esters or substituted succinates Provides stereochemical backbone Enantiomerically pure or resolved forms
Methylation Trimethyloxonium tetrafluoroborate, DCM, -40 to 20°C Introduces methyl ester group Precise equivalents critical
Cyclization Potassium carbonate or other base, room temp to 50°C Ring closure to form morpholine Can be telescoped with methylation step
Hydrolysis/Esterification Sulfuric acid hydrolysis, methanol reflux Converts nitrile or acid intermediates to esters Temperature control essential
Salt Formation HCl addition, room temperature Forms stable hydrochloride salt Facilitates isolation and storage
Purification Crystallization from DCM/isohexane or THF/esters Obtains pure product Solvent choice affects yield and purity

Research Findings and Optimization Notes

  • Stereoselectivity: Maintaining the (2S,3R) configuration requires starting from chiral precursors or employing chiral catalysts/auxiliaries.
  • Reaction Monitoring: TLC, HPLC, and spectroscopic techniques are essential to monitor reaction progress and stereochemical integrity.
  • Yield Optimization: Controlling equivalents of methylating agents and base strength during cyclization improves yield and reduces side products.
  • Scale-Up Considerations: Telescoping methylation and cyclization steps reduces purification steps and solvent use, enhancing industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the morpholine ring .

Scientific Research Applications

Antiviral Activity Against Hepatitis B Virus

One of the primary applications of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is its effectiveness as an inhibitor of Hepatitis B virus (HBV) replication. Research indicates that this compound acts by targeting the HBV capsid, leading to a depletion of viral nucleocapsids. This mechanism is crucial for reducing viral load and improving patient outcomes in those infected with HBV.

Key Findings:

  • Inhibition Mechanism: The compound demonstrates a high selectivity index and solubility, enhancing its therapeutic profile against HBV .
  • Clinical Relevance: Given the global burden of HBV infections, compounds like Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride are vital for developing effective antiviral therapies.

Potential Applications in Other Viral Infections

Beyond HBV, there is growing interest in exploring the antiviral properties of this compound against other viruses. Preliminary studies suggest that it may also exhibit activity against viruses responsible for influenza and other respiratory infections.

Research Insights:

  • Broad-Spectrum Antiviral Activity: The compound's structural features may allow it to interact with multiple viral targets, making it a candidate for further investigation in antiviral drug development .
  • Case Studies: Several case studies have documented the efficacy of related morpholine derivatives in treating various viral infections, providing a foundation for exploring this specific compound's broader applications.

Pharmacological Properties and Therapeutic Potential

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride possesses several pharmacological properties that enhance its therapeutic potential:

  • High Solubility: This characteristic improves bioavailability, which is crucial for effective drug formulation.
  • Selectivity Index: The compound shows a favorable selectivity index, indicating lower toxicity to host cells while effectively targeting viral components .

Summary of Applications

The following table summarizes the key applications and research findings related to Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride:

Application AreaDescriptionReferences
Antiviral TherapyInhibitor of Hepatitis B virus replication through capsid targeting
Broader Antiviral ActivityPotential efficacy against influenza and other respiratory viruses
Pharmacological PropertiesHigh solubility and favorable selectivity index enhance therapeutic use

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Impact : demonstrates that even a single stereocenter alteration (e.g., 4R → 4S) disrupts enzyme binding, underscoring the importance of precise stereochemistry in drug design .
  • Analytical Validation : highlights NMR and X-ray diffraction as gold standards for confirming configurations in complex molecules like (S,2S,3R)-7a .
  • Regulatory Considerations: Safety data from emphasize the need for rigorous hazard assessments, especially for novel morpholine derivatives .

Biological Activity

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is a derivative of morpholine, characterized by the presence of an isopropyl group at the 2-position and a carboxylate functional group at the 3-position. Its molecular formula is C₉H₁₈ClN₃O₂, and it has a molecular weight of approximately 211.71 g/mol. The compound's structure can be represented as follows:

Molecular Structure C9H18ClN3O2\text{Molecular Structure }\quad \text{C}_9\text{H}_{18}\text{ClN}_3\text{O}_2

1. Enzyme Inhibition

Research indicates that compounds similar to Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride may exhibit inhibitory effects on various enzymes, particularly chitinases like Acidic Mammalian Chitinase (AMCase). These enzymes are implicated in several inflammatory diseases, including asthma and pulmonary fibrosis. Inhibition of AMCase has been shown to correlate with reduced chitinolytic activity and decreased inflammation in animal models .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. For instance, it has been associated with significant reductions in pro-inflammatory cytokines in models of allergic airway inflammation. This suggests that Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride could serve as a therapeutic agent for conditions characterized by excessive inflammation .

3. Therapeutic Applications

Due to its biological activity, this compound is being investigated for potential therapeutic applications in treating diseases such as:

  • Asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Idiopathic pulmonary fibrosis (IPF)

Studies have shown that selective inhibitors of AMCase can effectively mitigate symptoms associated with these conditions by reducing airway inflammation and remodeling .

Case Studies and Research Findings

Study Findings
Mazur et al. (2018)Demonstrated that AMCase inhibitors significantly reduced chitinolytic activity and inflammation in HDM-induced allergic airway inflammation models .
Renkema et al. (1998)Identified the role of chitinases in various fibrotic diseases and suggested that inhibition could provide therapeutic benefits .
Shao et al. (2009)Found that YKL-40, a glycoprotein related to chitinase activity, promotes tumor angiogenesis; targeting this pathway may enhance the efficacy of treatments involving morpholine derivatives .

Synthesis Methods

The synthesis of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride typically involves several key steps:

  • Cyclization : The initial step often includes the cyclization of N-(α-haloacyl)-α-amino acids or related precursors.
  • Amidation : Following cyclization, amidation reactions are performed using acid chlorides to introduce the desired functional groups.
  • Purification : The final product is purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.

These synthetic routes have been optimized to enhance yield and minimize racemization at stereocenters during the reaction process .

Q & A

Basic Research Questions

Q. How can researchers optimize the enantiomeric purity of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate HCl during synthesis?

  • Methodological Answer : Enantiomeric purity can be enhanced using asymmetric catalysis or chiral resolution techniques. For example, catalytic asymmetric Claisen rearrangement, as demonstrated in related morpholine derivatives, employs chiral Lewis acids (e.g., Cu-box complexes) to induce stereoselectivity . Post-synthesis, enantiomeric excess can be improved via chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or recrystallization in solvents like isohexane/ethyl acetate mixtures .

Q. What advanced analytical techniques are recommended to confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as shown for structurally similar compounds like (3R,4S,5S)-4-hydroxy-3-methyltetrahydrofuran derivatives .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR with coupling constant analysis (e.g., JJ-values for vicinal protons) and NOESY to confirm spatial arrangements .
  • Polarimetry : Measure optical rotation and compare with literature values for (2S,3R)-configured analogs .

Q. How should researchers evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 7, 14 days). Use a C18 column with acetonitrile/water gradients for separation .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to identify pH-sensitive functional groups (e.g., ester or morpholine rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Re-optimize computational models using higher basis sets (e.g., B3LYP/6-311++G**) and solvation corrections. Compare predicted vs. experimental reaction barriers or transition states .
  • Experimental Validation : Perform kinetic isotope effect (KIE) studies or substituent-tuning experiments to validate mechanistic hypotheses .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Hepatocyte Incubation : Use primary human hepatocytes or microsomal fractions (e.g., CYP450 enzymes) to assess phase I/II metabolism. Quantify parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to characterize metabolites. Compare fragmentation patterns with synthetic standards .

Q. How can molecular dynamics (MD) simulations be applied to investigate this compound’s interactions with biological targets?

  • Methodological Answer :

  • System Setup : Dock the compound into target proteins (e.g., receptors or enzymes) using AutoDock Vina. Run MD simulations (e.g., GROMACS) in explicit solvent for >100 ns to analyze binding stability and key interactions (hydrogen bonds, hydrophobic contacts) .
  • Free Energy Calculations : Use MM-PBSA or umbrella sampling to estimate binding free energy (ΔGbind\Delta G_{\text{bind}}) and validate with experimental IC50_{50} values .

Q. What experimental designs are recommended to assess synergistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Isobologram Analysis : Test the compound with other drugs in fixed ratios (e.g., 1:1, 1:2) across cell lines. Calculate combination indices (CI) using the Chou-Talalay method .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected by synergy (e.g., apoptosis, autophagy) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar morpholine derivatives?

  • Methodological Answer :

  • Comparative Tox Assays : Conduct parallel in vitro assays (e.g., MTT, ROS generation) for the compound and analogs under identical conditions. Control variables like cell passage number and serum batch .
  • Structure-Activity Relationship (SAR) : Corporate computational toxicity prediction tools (e.g., ProTox-II) to identify toxicophores (e.g., reactive esters) and guide structural modifications .

Handling and Safety

Q. What precautions are critical when handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N2_2/Ar) for reactions. Purge solvents with inert gas and employ freeze-pump-thaw degassing .
  • Stability Monitoring : Track peroxide formation in ether solvents via test strips or KI/starch indicator .

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